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Compound of Interest

Compound Name:
4-(2-

Fluorophenoxymethyl)benzonitrile

Cat. No.: B1291947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and physicochemical properties of 4-(2-Fluorophenoxymethyl)benzonitrile, a molecule of

interest in medicinal chemistry and materials science.

Molecular Identity and Structure
Chemical Name: 4-(2-Fluorophenoxymethyl)benzonitrile CAS Number: 1016780-76-9

Molecular Formula: C₁₄H₁₀FNO Molecular Weight: 227.23 g/mol

The molecular structure consists of a benzonitrile moiety linked to a 2-fluorophenoxy group

through a methylene ether bridge. The presence of the fluorine atom and the nitrile group, both

being electron-withdrawing, significantly influences the electronic properties and reactivity of

the molecule.

Table 1: Key Structural and Physicochemical Data
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Parameter Value Source

IUPAC Name

4-((2-

Fluorophenoxy)methyl)benzoni

trile

-

CAS Number 1016780-76-9 Commercial Supplier

Molecular Formula C₁₄H₁₀FNO Calculated

Molecular Weight 227.23 g/mol Calculated

Predicted Boiling Point ~350-400 °C
Estimation based on related

structures

Predicted Melting Point ~70-90 °C
Estimation based on related

structures

Predicted Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

THF). Insoluble in water.

General chemical principles

Synthesis
A plausible and commonly employed method for the synthesis of 4-(2-
Fluorophenoxymethyl)benzonitrile is the Williamson ether synthesis. This reaction involves

the nucleophilic substitution of a halide by an alkoxide.

Logical Workflow for Williamson Ether Synthesis
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Starting Materials

Reaction Conditions

2-Fluorophenol

Deprotonation

4-(Bromomethyl)benzonitrile

SN2 Reaction

Base (e.g., K₂CO₃, NaH)

Solvent (e.g., DMF, Acetonitrile)

Heat

2-FluorophenoxideFormation of Nucleophile
4-(2-Fluorophenoxymethyl)benzonitrile

Salt (e.g., KBr)

Click to download full resolution via product page

Caption: Williamson ether synthesis workflow for 4-(2-Fluorophenoxymethyl)benzonitrile.

Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for Williamson ether synthesis and may require

optimization.

Materials:

2-Fluorophenol

4-(Bromomethyl)benzonitrile
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Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium

carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the

potassium 2-fluorophenoxide salt.

Add a solution of 4-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise to the

reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to afford pure 4-(2-
Fluorophenoxymethyl)benzonitrile.

Spectroscopic Characterization (Predicted)
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While experimental spectra for 4-(2-Fluorophenoxymethyl)benzonitrile are not readily

available in the public domain, the expected spectral features can be predicted based on the

analysis of its structural components and data from similar compounds.

Table 2: Predicted Spectroscopic Data

Technique
Predicted Chemical Shifts (δ) /
Wavenumbers (cm⁻¹) / m/z

¹H NMR

Benzylic protons (-CH₂-): ~5.2 ppm (singlet)

Benzonitrile protons: ~7.5-7.8 ppm (multiplet) 2-

Fluorophenyl protons: ~6.9-7.2 ppm (multiplet)

¹³C NMR

Benzylic carbon (-CH₂-): ~65-70 ppm Nitrile

carbon (-CN): ~118-120 ppm Benzonitrile

carbons: ~110-145 ppm 2-Fluorophenyl

carbons: ~115-160 ppm (with C-F coupling)

¹⁹F NMR
A single resonance is expected in the typical

range for an aryl fluoride.

IR Spectroscopy

C≡N stretch: ~2220-2240 cm⁻¹ (strong) C-O-C

stretch (aryl ether): ~1210-1270 cm⁻¹ (strong,

asymmetric) and ~1020-1080 cm⁻¹ (symmetric)

C-F stretch: ~1100-1250 cm⁻¹ Aromatic C-H

stretch: ~3030-3100 cm⁻¹

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z = 227.07 Key

Fragments: Fragments corresponding to the

loss of the 2-fluorophenoxy group (m/z = 116)

and the formation of the 4-cyanobenzyl cation

(m/z = 116) and the 2-fluorophenoxy radical

(m/z = 111) are expected.

Logical Relationship of Spectroscopic Data to Molecular Structure
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Molecular Structure

Spectroscopic Techniques

Benzonitrile Moiety

¹H NMR

Aromatic Protons
(~7.5-7.8 ppm)

¹³C NMR

Aromatic Carbons & Nitrile Carbon
(~110-145 & ~118-120 ppm)

IR Spectroscopy

C≡N Stretch
(~2220-2240 cm⁻¹)

Mass Spectrometry

Fragmentation Patterns

Methylene Ether Bridge
(-O-CH₂-)

Benzylic Protons
(~5.2 ppm)

Benzylic Carbon
(~65-70 ppm)

C-O-C Stretch
(~1210-1270 & ~1020-1080 cm⁻¹)Fragmentation Patterns

2-Fluorophenyl Moiety

Aromatic Protons
(~6.9-7.2 ppm)

Aromatic Carbons with C-F coupling
(~115-160 ppm)

C-F Stretch
(~1100-1250 cm⁻¹)Fragmentation Patterns

Click to download full resolution via product page

Caption: Correlation of molecular fragments with expected spectroscopic signals.

Conclusion
This technical guide provides a foundational understanding of the molecular structure of 4-(2-
Fluorophenoxymethyl)benzonitrile. While experimental data is limited, the proposed

synthetic route and predicted spectroscopic characteristics offer a solid starting point for

researchers and scientists. Further experimental validation is necessary to confirm these

properties and to fully explore the potential applications of this compound in drug discovery and

materials science.

To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure of 4-(2-
Fluorophenoxymethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291947#4-2-fluorophenoxymethyl-benzonitrile-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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